molecular formula C8H13ClFNO B1476458 2-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one CAS No. 1999402-33-3

2-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one

Cat. No. B1476458
CAS RN: 1999402-33-3
M. Wt: 193.64 g/mol
InChI Key: IPLBLOOUPJSYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C8H13ClFNO. It has a molecular weight of 193.64 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI representation of this compound is InChI=1S/C8H13ClFNO/c1-6(9)8(12)11-4-2-3-7(10)5-11/h6-7H,2-5H2,1H3 . The Canonical SMILES representation is CC(C(=O)N1CCCC(C1)F)Cl . These representations provide a textual format for representing the structure of chemical molecules.


Physical And Chemical Properties Analysis

The computed properties of 2-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one include a molecular weight of 193.64 g/mol, an XLogP3-AA of 1.6, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 193.0669699 g/mol . The topological polar surface area is 20.3 Ų, and the compound has a heavy atom count of 12 .

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is part of a broader class of chemicals used in the synthesis of complex molecules. For example, research into chalcone derivatives and their synthesis, crystal structures, and Hirshfeld surface studies provides insights into molecular interactions and properties that can be applied to similar compounds (Salian et al., 2018). Such research typically focuses on understanding the crystal structures and intermolecular interactions, which are crucial for designing molecules with desired properties.

Catalytic Applications

  • The research on ionic liquid-based Ru(II)–phosphinite compounds highlights their use in catalysis, particularly in transfer hydrogenation reactions (Aydemir et al., 2014). While not directly related to "2-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one," this research demonstrates the potential of structurally related compounds in catalytic processes, suggesting possible applications in synthetic routes involving similar catalytic mechanisms.

Building Blocks in Medicinal Chemistry

  • A study on the synthesis of 3-Aminomethyl-3-fluoropiperidines outlines a synthetic route towards new building blocks in medicinal chemistry (Van Hende et al., 2009). These compounds are of high interest as they can serve as precursors for the development of pharmaceuticals, demonstrating the importance of such chloro-fluoropiperidinyl derivatives in drug discovery and development.

Analytical and Structural Studies

  • Research into the conformational analysis and crystal structure of related compounds provides a foundation for understanding the molecular geometry and reactivity of "2-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one." For instance, the study of uracil derivatives and their structural and UV studies (Yao et al., 2013) showcases the application of X-ray diffraction and spectroscopy in elucidating the properties of complex organic molecules, which is essential for designing compounds with specific functionalities.

properties

IUPAC Name

2-chloro-1-(3-fluoropiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClFNO/c1-6(9)8(12)11-4-2-3-7(10)5-11/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLBLOOUPJSYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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